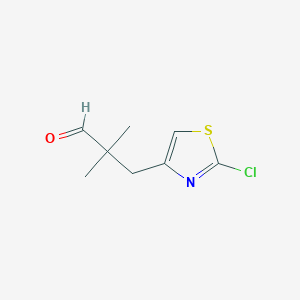
3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal typically involves the reaction of 2-chloro-1,3-thiazole with appropriate aldehydes under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: 3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanoic acid.
Reduction: 3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-thiazol-5-yl)methanol
- 2-Chloro-1,3-thiazol-4-yl)methanol
- 5-Phenylthiazol-2-amine
Uniqueness
3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal is unique due to its specific structural features, such as the presence of the 2-chloro-1,3-thiazole ring and the 2,2-dimethylpropanal group.
Biological Activity
3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C8H10ClNOS
- Molecular Weight : 203.69 g/mol
- CAS Number : 1934468-61-7
Biological Activity Overview
The compound exhibits a range of biological activities, primarily due to its thiazole moiety, which is known for its role in various pharmacological effects. The thiazole ring contributes to the compound's interaction with biological targets, influencing several pathways.
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotoxic peptides like amyloid-beta (Aβ) associated with neurodegenerative diseases .
- Antimicrobial Properties : Thiazole derivatives have been noted for their antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar effects .
- Anti-inflammatory Effects : Some studies suggest that thiazole-based compounds can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
Study 1: Neuroprotective Effects
A study focused on thiazole derivatives demonstrated that compounds similar to this compound showed neuroprotective effects by inhibiting Aβ peptide production. This suggests potential applications in treating Alzheimer’s disease .
| Compound | Effect | Reference |
|---|---|---|
| This compound | Inhibits Aβ production | |
| Other Thiazole Derivatives | Neuroprotection |
Study 2: Antimicrobial Activity
In vitro tests revealed that thiazole derivatives exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar antimicrobial efficacy .
Study 3: Anti-inflammatory Potential
Research indicated that thiazole compounds can inhibit pro-inflammatory cytokines in cell cultures. This positions this compound as a candidate for further investigation in inflammatory diseases .
Properties
Molecular Formula |
C8H10ClNOS |
|---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
3-(2-chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C8H10ClNOS/c1-8(2,5-11)3-6-4-12-7(9)10-6/h4-5H,3H2,1-2H3 |
InChI Key |
OYFASYUBHIOAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC(=N1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















